molecular formula C22H28N4O B3815697 (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B3815697
M. Wt: 364.5 g/mol
InChI Key: BFDFLLROIFNIAQ-IPJJNNNSSA-N
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Description

The compound (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic molecule featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The key steps include the formation of the tricyclic core, followed by the introduction of the ethylimidazole and methylphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with imidazole and phenyl groups. Examples might include:

  • (1S,5S,7S)-7-(1-methylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
  • (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-chlorophenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Uniqueness

The uniqueness of (1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[63001,5]undecan-2-one lies in its specific combination of functional groups and its tricyclic structure

Properties

IUPAC Name

(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-3-24-12-10-23-20(24)19-13-18-15-25(14-17-8-5-4-7-16(17)2)21(27)22(18)9-6-11-26(19)22/h4-5,7-8,10,12,18-19H,3,6,9,11,13-15H2,1-2H3/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDFLLROIFNIAQ-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CC3CN(C(=O)C34N2CCC4)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
Reactant of Route 2
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
Reactant of Route 4
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

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